molecular formula C12H17BrN2O3 B12946375 Allyl (3'R)-3-bromo-2-oxo-[1,3'-bipyrrolidine]-1'-carboxylate

Allyl (3'R)-3-bromo-2-oxo-[1,3'-bipyrrolidine]-1'-carboxylate

Cat. No.: B12946375
M. Wt: 317.18 g/mol
InChI Key: KRAFUDMDPXPARZ-YHMJZVADSA-N
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Description

Allyl (3’R)-3-bromo-2-oxo-[1,3’-bipyrrolidine]-1’-carboxylate is a complex organic compound characterized by its unique structure, which includes an allyl group, a bromine atom, and a bipyrrolidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl (3’R)-3-bromo-2-oxo-[1,3’-bipyrrolidine]-1’-carboxylate typically involves multiple steps. One common method includes the reaction of a bipyrrolidine derivative with an allyl bromide in the presence of a base. The reaction conditions often require a solvent such as dichloromethane and a catalyst like palladium to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Allyl (3’R)-3-bromo-2-oxo-[1,3’-bipyrrolidine]-1’-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted bipyrrolidine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Allyl (3’R)-3-bromo-2-oxo-[1,3’-bipyrrolidine]-1’-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Allyl (3’R)-3-bromo-2-oxo-[1,3’-bipyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

  • Allyl (3’R)-3-chloro-2-oxo-[1,3’-bipyrrolidine]-1’-carboxylate
  • Allyl (3’R)-3-iodo-2-oxo-[1,3’-bipyrrolidine]-1’-carboxylate
  • Allyl (3’R)-3-fluoro-2-oxo-[1,3’-bipyrrolidine]-1’-carboxylate

Uniqueness

What sets Allyl (3’R)-3-bromo-2-oxo-[1,3’-bipyrrolidine]-1’-carboxylate apart from similar compounds is its specific bromine substitution, which can influence its reactivity and interaction with biological targets. The bromine atom can participate in unique halogen bonding interactions, enhancing the compound’s binding affinity and specificity .

Properties

Molecular Formula

C12H17BrN2O3

Molecular Weight

317.18 g/mol

IUPAC Name

prop-2-enyl (3R)-3-(3-bromo-2-oxopyrrolidin-1-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H17BrN2O3/c1-2-7-18-12(17)14-5-3-9(8-14)15-6-4-10(13)11(15)16/h2,9-10H,1,3-8H2/t9-,10?/m1/s1

InChI Key

KRAFUDMDPXPARZ-YHMJZVADSA-N

Isomeric SMILES

C=CCOC(=O)N1CC[C@H](C1)N2CCC(C2=O)Br

Canonical SMILES

C=CCOC(=O)N1CCC(C1)N2CCC(C2=O)Br

Origin of Product

United States

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